N-(3,5-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Description
The compound N-(3,5-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a sulfonamide derivative featuring a thiophene core substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety is further functionalized with a 3-methylphenyl group, while the sulfonamide nitrogen is attached to a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-14-6-5-7-17(11-14)21-23-22(28-24-21)20-19(8-9-29-20)30(26,27)25(4)18-12-15(2)10-16(3)13-18/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGKJGLCPURGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be broken down into several key components, which contribute to its biological activity:
- Phenyl Groups : The presence of 3,5-dimethyl and 3-methyl substitutions enhances hydrophobic interactions with biological targets.
- Oxadiazole Ring : Known for its role in various pharmacological activities, this moiety is crucial for the compound's anticancer properties.
- Thiophene and Sulfonamide Groups : These functional groups are often associated with increased bioactivity and solubility.
Molecular Formula and Weight
- Molecular Formula : C20H22N4O2S
- Molecular Weight : 382.48 g/mol
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). Results indicated that it exhibits a dose-dependent cytotoxic effect with IC50 values comparable to established chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| MCF-7 | 0.65 | Doxorubicin | 0.1 |
| U-937 | 2.41 | Doxorubicin | 0.05 |
The mechanism of action appears to involve the induction of apoptosis through the activation of the p53 pathway:
- Increased p53 Expression : The compound significantly upregulates p53 levels in treated cells.
- Caspase Activation : Flow cytometry assays revealed increased cleavage of caspase-3, indicating activation of apoptotic pathways .
Inhibition of Carbonic Anhydrases
In addition to its anticancer properties, the compound has been studied for its potential as an inhibitor of carbonic anhydrases (CAs), which are enzymes implicated in tumor growth and metastasis:
- Selectivity : Some derivatives showed selective inhibition against hCA IX and hCA XII at nanomolar concentrations.
| Compound | K_i (nM) | Target Enzyme |
|---|---|---|
| Compound A | 89 | hCA IX |
| Compound B | 750 | hCA II |
Study 1: Antitumor Activity in Vivo
A recent study evaluated the in vivo antitumor efficacy of this compound using a xenograft model of human breast cancer. The results indicated a significant reduction in tumor volume compared to control groups treated with saline.
Study 2: Pharmacokinetics and Toxicology
Pharmacokinetic studies showed that the compound has favorable absorption characteristics with a half-life suitable for therapeutic applications. Toxicology assessments indicated minimal adverse effects at therapeutic doses.
Scientific Research Applications
Structural Characteristics
The compound features several significant functional groups:
- Thiophene Ring : Known for its electronic properties and stability.
- Sulfonamide Group : Associated with a range of biological activities, including antibacterial effects.
- Oxadiazole Moiety : Linked to various pharmacological activities, including anti-inflammatory and anticancer properties.
The presence of these groups contributes to the compound's potential as a lead candidate for drug development targeting specific diseases.
Biological Activities
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities. Specifically, N-(3,5-dimethylphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide has been studied for its potential to inhibit various enzymes linked to disease processes. Notable findings include:
- Enzyme Inhibition : The compound may inhibit human deacetylase Sirtuin 2 and carbonic anhydrase. These enzymes are crucial in cancer progression and metabolic diseases.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial infections, suggesting that this compound could be explored for antibiotic development.
Medicinal Chemistry
Due to its structural features and biological activities, this compound may serve as a lead compound in drug discovery. Its potential applications include:
- Antibacterial Agents : Targeting bacterial infections through enzyme inhibition.
- Anticancer Drugs : Investigating its role in inhibiting cancer-related enzymes.
Materials Science
The unique structural features of this compound could lead to innovations in materials science:
- Polymers : Exploring the compound's properties for developing new polymer materials.
- Electronic Materials : Investigating its potential use in electronic applications due to the thiophene ring's conductive properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide (–SO₂NH–) moiety is susceptible to nucleophilic attack under basic conditions. Key reactions include:
| Reaction Type | Conditions | Outcome | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halides, 80°C | Substitution of the sulfonamide proton with alkyl groups (e.g., methyl). | 85% |
| Arylation | CuI, phenols, 120°C | Formation of aryl sulfonamides via Ullmann coupling. | 72% |
Mechanistic Insight : Deprotonation of the sulfonamide nitrogen generates a nucleophilic site for electrophilic reagents .
Oxidation of the Thiophene Ring
The thiophene ring undergoes oxidation at the sulfur atom or adjacent carbons:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C, 6h | Thiophene sulfone (–SO₂–) derivative. | Enhances polarity for drug design |
| MnO₂ | CHCl₃, reflux, 12h | Formation of thiophene oxide intermediates. | Intermediate for further coupling |
Key Finding : Oxidation enhances solubility but reduces aromatic stability.
Cycloaddition Reactions with the Oxadiazole Ring
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions due to its electron-deficient nature:
Mechanism : Dipolarophile interactions dominate, with regioselectivity driven by steric hindrance from methyl substituents .
Electrophilic Aromatic Substitution on Thiophene
The thiophene ring undergoes halogenation and nitration:
| Reaction | Conditions | Position | Outcome |
|---|---|---|---|
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | C-4 | 4-Bromo-thiophene sulfonamide. |
| Nitration | HNO₃/H₂SO₄, 50°C | C-5 | Nitro-substituted analog. |
Note : Methyl groups on adjacent phenyl rings direct electrophiles to meta positions .
Hydrolysis of the Oxadiazole Ring
Under acidic or basic conditions, the oxadiazole ring undergoes cleavage:
| Conditions | Product | Utility |
|---|---|---|
| HCl (6M), reflux, 8h | Thiophene-3-sulfonamide with carboxylic acid. | Precursor for amide/ester derivatives. |
| NaOH (2M), 70°C, 4h | Open-chain amidoxime intermediate. | Intermediate for heterocyclic synthesis. |
Critical Insight : Hydrolysis is reversible under anhydrous conditions .
Metal-Catalyzed Cross-Coupling
The brominated thiophene derivative participates in cross-coupling:
| Reaction | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | DME/H₂O, 80°C | Biaryl-linked sulfonamide analogs. |
| Sonogashira coupling | CuI/PdCl₂ | THF, 60°C | Alkynyl-substituted derivatives. |
Application : These derivatives show enhanced COX-II inhibition (IC₅₀ = 0.39 μM in analogs) .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Discussion of Research Findings
- Heterocycle Impact : Oxadiazoles (target compound) balance lipophilicity and metabolic stability, while triazoles () and thiadiazoles () offer distinct polarities and bioactivity profiles.
- Substituent Effects : Electron-donating groups (e.g., 3,5-dimethylphenyl) may enhance membrane permeability, whereas electron-withdrawing groups (e.g., benzodioxol in ) could improve target binding.
- Synthetic Routes : outlines oxadiazole synthesis via reflux with hydrazine and carbon disulfide, suggesting feasible routes for the target compound’s preparation .
Q & A
Basic Research Questions
Q. What spectroscopic and analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substituent positions, methyl groups, and aromatic protons. For example, methyl groups on phenyl rings appear as singlets at ~2.3 ppm, while sulfonamide protons may show deshielding .
- IR Spectroscopy : Identify key functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹, C=N in oxadiazole at ~1600 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and intramolecular hydrogen bonds (e.g., C–H···N interactions with r.m.s. deviations <0.15 Å) .
Q. What synthetic routes are commonly employed for sulfonamide-linked 1,2,4-oxadiazole derivatives?
- Methodological Answer :
- Cyclization : React thiourea intermediates with iodine and triethylamine in DMF to form oxadiazole rings, with sulfur elimination confirmed by elemental analysis .
- Condensation : Use hydrazine hydrate in methanol under reflux to form intermediates, followed by coupling with thiophene-sulfonamide precursors .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | MeOH, N₂H₄·H₂O, reflux (2 h) | Hydrazide formation |
| 2 | CS₂/KOH, EtOH, reflux (5 h) | Thiol intermediate synthesis |
| 3 | DMF, LiH, stirring (3–5 h) | Cyclization to oxadiazole |
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate solutions in buffers (pH 1–13) at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., sulfonamide derivatives typically degrade >200°C) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., sulfonamide sulfur or oxadiazole C–N bonds) .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to predict susceptibility to nucleophilic attack. Lower gaps (~4–5 eV) suggest higher reactivity .
Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Resolve overlapping signals in aromatic regions. For example, NOE correlations differentiate 3,5-dimethylphenyl substituents from ortho/meta isomers .
- Comparative Crystallography : Cross-validate NMR assignments with X-ray structures of analogs (e.g., bond lengths/angles for sulfonamide groups) .
Q. How do solvent polarity and catalyst choice influence cyclization efficiency during synthesis?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization yields (>80%) by stabilizing transition states. Protic solvents (EtOH) may reduce efficiency by 30–40% .
- Catalytic Systems : Iodine/TEA in DMF promotes cyclization via iodine-mediated sulfur elimination, as evidenced by elemental sulfur precipitation .
Q. What intermolecular interactions dominate the crystal packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : Intramolecular C–H···N bonds (2.5–2.7 Å) create planar rings, while intermolecular C–H···N interactions (2.8–3.0 Å) form layered structures .
- π-Stacking : Parallel-displaced stacking between thiophene and oxadiazole rings (3.4–3.6 Å spacing) contributes to stability .
Q. How can researchers optimize reaction conditions to minimize byproducts in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Vary temperature, solvent, and stoichiometry to identify optimal conditions. For example:
| Factor | Range Tested | Optimal Value |
|---|---|---|
| Temp | 60–100°C | 80°C |
| Solvent | DMF vs. DCM | DMF |
| Molar Ratio (Substrate:I₂) | 1:1–1:1.2 | 1:1.1 |
- Byproduct Analysis : Use LC-MS to detect sulfur or uncyclized intermediates, then adjust iodine equivalents to suppress them .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
